3-(benzylamino)-1-methyl-1H-pyrrole-2,5-dione
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Overview
Description
1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) is a chemical compound with the molecular formula C12H12N2O2. This compound is part of the pyrrole family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) typically involves the reaction of maleimide derivatives with benzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of rubber chemicals as an anti-reversion agent.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction is crucial in its potential antimicrobial and anticancer effects .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) can be compared with other similar compounds such as:
- **1H-P
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(benzylamino)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C12H12N2O2/c1-14-11(15)7-10(12(14)16)13-8-9-5-3-2-4-6-9/h2-7,13H,8H2,1H3 |
InChI Key |
YEMPKQWYVPKNJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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